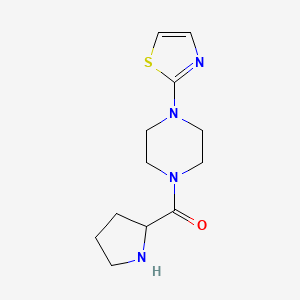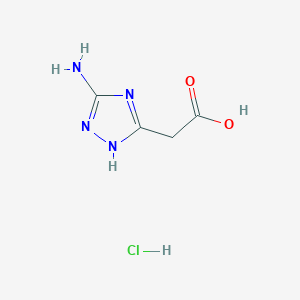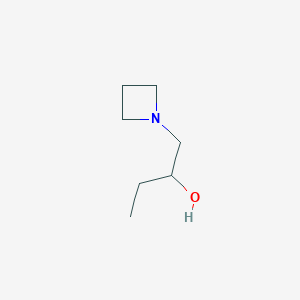
2,4-Dimethyl 5-(fluorosulfonyl)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl 5-(fluorosulfonyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 5-(fluorosulfonyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach is the fluorosulfonylation of a thiophene derivative. The reaction conditions often include the use of fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or solid reagents like FDIT and AISF
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl 5-(fluorosulfonyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiol derivatives.
Applications De Recherche Scientifique
2,4-Dimethyl 5-(fluorosulfonyl)-3-methylthiophene-2,4-dicarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl 5-(fluorosulfonyl)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, potentially altering their function or activity.
Comparaison Avec Des Composés Similaires
2,4-Dimethylthiophene: Lacks the fluorosulfonyl and dicarboxylate groups, resulting in different chemical properties.
5-Fluorosulfonylthiophene: Contains the fluorosulfonyl group but lacks the dicarboxylate groups.
3-Methylthiophene-2,4-dicarboxylate: Contains the dicarboxylate groups but lacks the fluorosulfonyl group.
Propriétés
Formule moléculaire |
C9H9FO6S2 |
|---|---|
Poids moléculaire |
296.3 g/mol |
Nom IUPAC |
dimethyl 5-fluorosulfonyl-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C9H9FO6S2/c1-4-5(7(11)15-2)9(18(10,13)14)17-6(4)8(12)16-3/h1-3H3 |
Clé InChI |
DWMVMBOTEXMXLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-Hydroxybutan-2-yl)amino]methyl}phenol](/img/structure/B13234289.png)
![4-[(3-Bromo-4-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13234296.png)

![5-(Benzenesulfonyl)-1-oxaspiro[2.3]hexane](/img/structure/B13234319.png)
![2-{imidazo[1,2-a]pyrimidin-2-yl}-1H-imidazole](/img/structure/B13234327.png)
![1-(3-Methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13234332.png)

![3-[(Oxan-4-yl)methyl]azetidine](/img/structure/B13234359.png)

![Benzyl 3-(hydroxymethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13234367.png)

![2-[4-(Benzyloxy)phenyl]-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13234374.png)


